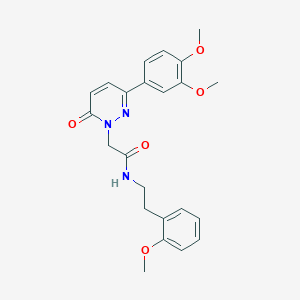
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O5 and its molecular weight is 423.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C23H25N3O5
- Molecular Weight : 423.46 g/mol
- CAS Number : 922862-07-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and apoptosis. The compound may exert cytotoxic effects by inhibiting key enzymes or receptors that facilitate tumor growth.
Proposed Mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in the cell cycle, leading to arrest and subsequent apoptosis.
- Receptor Binding : The compound could bind to specific receptors on cancer cells, altering signaling pathways that promote survival and proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.
Case Studies:
-
Study on A549 and C6 Cell Lines :
- Method : MTT assay was used to evaluate cell viability.
- Results : Significant cytotoxicity was observed at concentrations above 10 µM, with IC50 values indicating potent activity against both A549 (lung cancer) and C6 (glioma) cell lines.
- : The compound directs tumor cells towards apoptotic pathways, confirming its potential as an anticancer agent .
- Mechanistic Insights :
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with structurally similar compounds that have been studied for their biological activities.
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Pyridazine core, methoxy groups | Anticancer | <10 |
| 3,4-Dimethoxyphenethylamine | Similar aromatic structure | Antidepressant | N/A |
| Indole Derivatives | Heterocyclic structure | Anticancer | 15-30 |
Summary of Biological Activities
The biological activities of this compound extend beyond anticancer effects:
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could complement its anticancer activity by reducing tumor-associated inflammation .
- Cytotoxicity Against Other Cell Lines : Further investigations are needed to evaluate its efficacy against a broader range of cancer types.
特性
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-29-19-7-5-4-6-16(19)12-13-24-22(27)15-26-23(28)11-9-18(25-26)17-8-10-20(30-2)21(14-17)31-3/h4-11,14H,12-13,15H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJXIYZKBPIJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














